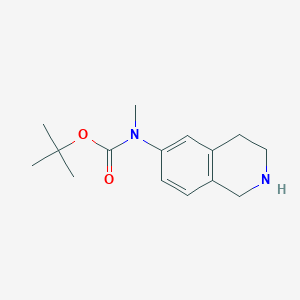

Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate

Description

Tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a tetrahydroisoquinoline moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17(4)13-6-5-12-10-16-8-7-11(12)9-13/h5-6,9,16H,7-8,10H2,1-4H3 |

InChI Key |

LMNFSUDYAKHSNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC2=C(CNCC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 1,2,3,4-tetrahydroisoquinoline is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate intermediate.

Step 2: The intermediate is then reacted with methylamine to yield tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl carbamate

- Methyl carbamate

- 1,2,3,4-tetrahydroisoquinoline derivatives

Uniqueness

Tert-butyl methyl(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Biological Activity

Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H20N2O2

- Molecular Weight : 248.33 g/mol

- CAS Number : 885273-75-6

-

Monoamine Oxidase Inhibition :

- The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are significant in treating neurodegenerative diseases and mood disorders.

- Preliminary studies indicate that related compounds exhibit selective inhibition of MAO-A and MAO-B, suggesting that this compound may similarly affect these pathways .

- Neuroprotective Effects :

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and structurally related compounds:

| Study | Activity Assessed | IC50 Value | Mechanism |

|---|---|---|---|

| Study 1 | MAO-A Inhibition | 0.342 µM | Competitive Inhibition |

| Study 2 | Neuroprotection | Not specified | Antioxidant Pathway Activation |

| Study 3 | Cytotoxicity | Non-cytotoxic | N/A |

Case Study 1: MAO Inhibition

In a comparative study on various tetrahydroisoquinoline derivatives, this compound demonstrated promising MAO-A inhibitory activity with an IC50 value comparable to known inhibitors like selegiline and rasagiline . Docking studies revealed strong interactions at the active site of MAO-A.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective properties of similar compounds. It was found that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures. The proposed mechanism involved the upregulation of Nrf2 and subsequent activation of antioxidant response elements .

Q & A

Q. What methodologies address low yields in multi-step syntheses of tert-butyl carbamate derivatives?

- Parallel optimization : Screen solvents (THF vs. DCM), bases (K2CO3 vs. Et3N), and temperatures in small-scale reactions.

- In-line purification : Integrate scavenger resins (e.g., sulfonic acid for amine removal) to streamline workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.